2-[(2-furylmethyl)amino]-3-{[(2-furylmethyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-furylmethyl)amino]-3-{[(2-furylmethyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-furylmethyl)amino]-3-{[(2-furylmethyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl groups and the pyrido[1,2-a]pyrimidin-4-one core play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-ones with different substituents. For example:
- 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
- 2-[(2-furylmethyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one .
These compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N4O3/c1-14-6-7-18-23-19(22-11-16-5-3-9-27-16)17(20(25)24(18)13-14)12-21-10-15-4-2-8-26-15/h2-9,12-13,22H,10-11H2,1H3 |
InChI Key |
KTEXKYBTXXEILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NCC3=CC=CO3)NCC4=CC=CO4)C=C1 |
Origin of Product |
United States |
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